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Compound of Interest

Compound Name: 2-Iodo-5-methylpyridine

Cat. No.: B1339571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of 2-iodo-5-methylpyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of

carbon-carbon bonds to create complex molecules, particularly in the synthesis of biaryl and

heteroaryl compounds which are prevalent in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used method for forging C-C bonds,

valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2]

The reaction involves the cross-coupling of an organohalide with an organoboron compound,

typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

[1][2] 2-Iodo-5-methylpyridine is a valuable building block in this context, allowing for the

introduction of a 5-methylpyridine moiety into a target molecule. The resulting 2-aryl-5-

methylpyridine scaffold is a key structural motif in numerous biologically active compounds and

pharmaceutical agents.

General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 2-iodo-5-methylpyridine with an

arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a

suitable base, and an appropriate solvent system.
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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions and
Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-

Miyaura coupling of a halo-methylpyridine derivative with various arylboronic acids. While this

data is for a structurally similar bromo-analogue, it provides a strong indication of the expected

outcomes for reactions with 2-iodo-5-methylpyridine, which is generally more reactive than its

bromo counterpart.
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

1,4-

Dioxane/

H₂O (4:1)

90 12-16 ~85

2

4-

Methylph

enylboro

nic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

1,4-

Dioxane/

H₂O (4:1)

90 12-16 ~82

3

4-

Methoxy

phenylbo

ronic acid

Pd(OAc)₂

(3) /

PPh₃ (6)

K₂CO₃

Isopropa

nol/H₂O

(2:1)

85-90 8-12 ~88

4

4-

Chloroph

enylboro

nic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

1,4-

Dioxane/

H₂O (4:1)

90 12-16 ~78

5

4-

Fluoroph

enylboro

nic acid

Pd(OAc)₂

(3) /

PPh₃ (6)

K₂CO₃

Isopropa

nol/H₂O

(2:1)

85-90 8-12 ~80

Data adapted from protocols for structurally similar compounds.[1]

Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling reaction of 2-iodo-5-
methylpyridine with arylboronic acids.

Protocol 1: Using
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
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2-Iodo-5-methylpyridine

Arylboronic acid (1.2 - 1.5 equivalents)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

1,4-Dioxane and deionized water (typically in a 4:1 ratio)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Round-bottom flask or Schlenk tube

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Standard glassware for workup and purification

Inert gas supply (Nitrogen or Argon)

Procedure:

To a dry round-bottom flask or Schlenk tube, add 2-iodo-5-methylpyridine (1.0 mmol), the

desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to

ensure an inert atmosphere.[3]

Add the solvent system, typically a mixture of 1,4-dioxane (8 mL) and deionized water (2

mL).[1]

Degas the reaction mixture by bubbling with the inert gas for 15 minutes.[1]
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The reaction mixture is stirred and heated to reflux (typically 80-100 °C) under the inert

atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24

hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water

and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

The crude product is purified by column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a
Phosphine Ligand
Materials:

2-Iodo-5-methylpyridine

Arylboronic acid (1.5 equivalents)

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

Triphenylphosphine [PPh₃] (6 mol%)

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

Isopropanol and deionized water (typically in a 2:1 ratio)

Standard laboratory equipment as listed in Protocol 1.

Procedure:
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In a round-bottom flask, dissolve 2-iodo-5-methylpyridine (1.0 mmol) and the arylboronic

acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[1]

Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and

triphenylphosphine (0.06 mmol, 6 mol%).

Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[1]

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature and remove the isopropanol under

reduced pressure.

Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle

involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and

reductive elimination.[2]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura

coupling of 2-iodo-5-methylpyridine.
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Caption: A generalized workflow for a Suzuki coupling experiment.
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The Suzuki-Miyaura cross-coupling of 2-iodo-5-methylpyridine is a robust and efficient

method for the synthesis of a diverse library of 2-aryl-5-methylpyridine derivatives. These

compounds are of significant interest to the drug discovery and materials science communities.

The protocols and data presented herein provide a solid foundation for researchers to

synthesize and explore the potential of this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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